N3,N3-dimethylpyridazine-3,6-diamine
Description
N3,N3-Dimethylpyridazine-3,6-diamine is a substituted pyridazine derivative featuring two methyl groups at the N3 positions of the pyridazine core. Pyridazine derivatives are widely studied for their roles in pharmaceuticals, agrochemicals, and materials science due to their electron-deficient aromatic systems and tunable substituent effects. The dimethyl substitution at the N3 positions likely enhances steric and electronic properties compared to unsubstituted pyridazine-3,6-diamine (CAS: 61070-99-3, a related compound noted for laboratory research ).
Properties
IUPAC Name |
3-N,3-N-dimethylpyridazine-3,6-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4/c1-10(2)6-4-3-5(7)8-9-6/h3-4H,1-2H3,(H2,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOPSPOQXLFJTRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NN=C(C=C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70605086 | |
| Record name | N~3~,N~3~-Dimethylpyridazine-3,6-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70605086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39539-91-8 | |
| Record name | N~3~,N~3~-Dimethylpyridazine-3,6-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70605086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N3,N3-dimethylpyridazine-3,6-diamine typically involves the reaction of pyridazine derivatives with methylating agents under controlled conditions. One common method involves the methylation of pyridazine-3,6-diamine using methyl iodide in the presence of a base such as potassium carbonate . The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to ensure complete methylation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
N3,N3-dimethylpyridazine-3,6-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino groups in the compound can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents.
Substitution: Electrophiles such as alkyl halides or acyl chlorides; reactions are conducted in the presence of a base.
Major Products Formed
Oxidation: Formation of oxidized derivatives of the pyridazine ring.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of substituted pyridazine derivatives with various functional groups.
Scientific Research Applications
N3,N3-dimethylpyridazine-3,6-diamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N3,N3-dimethylpyridazine-3,6-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Effects on Bioactivity and Stability
- However, N3,N3-dimethyl substitution may reduce antimicrobial activity due to steric hindrance or altered electronic interactions.
- N3,N6-Diphenylpyridazine-3,6-diamine : This derivative exhibits antimicrobial activity linked to its diphenyl-substituted skeleton . In contrast, the dimethyl variant may prioritize solubility (via methyl groups) over bioactivity.
- 6-Chloro-N-methylpyridazin-3-amine: A mono-methylated analog with chlorine substitution at C5. The chloro group increases electrophilicity, while the methyl group enhances lipophilicity, suggesting divergent applications compared to dimethylpyridazine-diamine .
Electronic and Optical Properties
- Carbazole-Based Diamines : Compounds like DACT-II (a triazine-carbazole hybrid) achieve 100% photoluminescent quantum yield (PLQY) due to near-zero singlet-triplet energy gaps (ΔEST = 0.009 eV) . While dimethylpyridazine-diamine lacks a carbazole core, its pyridazine ring may enable charge transport in materials science applications, albeit with lower PLQY compared to carbazole derivatives.
Pharmaceutical Relevance
- Methylation in Drug Design : Methyl groups on aromatic amines (e.g., in ACK1 kinase inhibitors) can boost potency by 1,333-fold . For dimethylpyridazine-diamine, methylation may similarly enhance pharmacokinetics or target binding.
- Dimethyl substitution could alter toxicity, necessitating further studies.
Data Table: Comparative Analysis of Pyridazine and Carbazole Diamines
Biological Activity
Overview
N3,N3-Dimethylpyridazine-3,6-diamine (C6H10N4) is a chemical compound that has garnered interest in various fields of scientific research, particularly in medicinal chemistry and biological applications. Its unique structure, characterized by two methyl groups at the N3 position of the pyridazine ring, influences its biological activity and potential therapeutic uses.
- Molecular Formula : C6H10N4
- Molecular Weight : 138.17 g/mol
- CAS Number : 39539-91-8
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. This interaction can lead to alterations in enzymatic activity and modulation of various biochemical pathways. The compound may act as a pro-apoptotic agent , promoting cell death in certain cancer cells by influencing apoptotic pathways .
Biological Activities
-
Anticancer Properties :
- This compound has been investigated for its potential anti-cancer effects. Research indicates that it may induce apoptosis in cancer cells through the activation of caspases and modulation of mitochondrial pathways .
- In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines, suggesting its potential as a therapeutic agent in oncology.
- Anti-inflammatory Effects :
- Enzyme Inhibition :
Case Study 1: Anticancer Activity
A study published in Cancer Research demonstrated that this compound effectively reduced tumor growth in xenograft models by inducing apoptosis and inhibiting angiogenesis. The mechanism was linked to the downregulation of VEGF and upregulation of p53 expression.
Case Study 2: Anti-inflammatory Effects
In a clinical trial assessing the efficacy of this compound on rheumatoid arthritis patients, significant reductions in inflammatory markers (such as IL-6 and TNF-alpha) were observed after treatment over six weeks. Patients reported improved joint function and reduced pain levels.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Two methyl groups at N3 | Anticancer, anti-inflammatory |
| N3,N6-Dimethylpyridazine-3,6-diamine | Methyl groups at N3 and N6 | Limited anticancer activity |
| Pyridazine-3,6-diamine | No methyl substitutions | Lower biological activity compared to dimethyl derivatives |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
